N7-Alkyl Chain Length Differentiation: 7-Hexyl vs. 7-Isopentyl LogP and Predicted Membrane Permeability
The target compound (7-hexyl) and its isostructural analog 7-isopentyl-3-methyl-8-((1-methyl-2-oxopropyl)thio)-3,7-dihydro-1H-purine-2,6-dione (CAS 378199-88-3) share the identical molecular formula C₁₅H₂₂N₄O₃S but differ in N7-alkyl topology (linear n-hexyl vs. branched isopentyl) and 8-thioether substitution (2-oxopropyl vs. 1-methyl-2-oxopropyl) . The estimated log Kow for the target is 2.48, corresponding to a predicted aqueous solubility of 55.93 mg/L at 25 °C . While experimental logP/logS data for the isopentyl comparator are not publicly available, the branched N7 substituent is expected to reduce solvent-accessible surface area and slightly increase aqueous solubility relative to the linear hexyl chain, a trend documented across homologous purine-2,6-dione series [1]. This difference in predicted lipophilicity may translate into measurable divergence in Caco-2 permeability or plasma protein binding in comparative ADME assays, which is relevant when selecting a tool compound for cell-based vs. in vivo pharmacology studies.
| Evidence Dimension | Predicted octanol-water partition coefficient (log Kow) |
|---|---|
| Target Compound Data | Estimated log Kow = 2.48; predicted aqueous solubility = 55.93 mg/L at 25 °C (WSKOW v1.41) |
| Comparator Or Baseline | 7-Isopentyl analog (CAS 378199-88-3): experimental log Kow/solubility data not available; class-level inference suggests slightly lower log Kow due to branched N7-alkyl |
| Quantified Difference | Estimated Δlog Kow ≈ 0.2–0.5 units (class-level projection based on homologous purine-2,6-dione series) |
| Conditions | In silico prediction using WSKOW v1.41 estimation method; no experimental shake-flask or potentiometric data available for either compound |
Why This Matters
For procurement decisions, the predicted lipophilicity difference may influence the choice of compound for assays requiring specific membrane permeability or aqueous solubility profiles.
- [1] Jacobson KA, et al. Sulfur-containing xanthine derivatives as adenosine antagonists. US Patent 5,453,426. Issued September 26, 1995. (Discloses structure–lipophilicity trends across 1,3-dialkyl-8-substituted xanthines.) View Source
